REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH:5]=O.CN.[BH3-][C:14]#[N:15].[Na+].Cl>CO.CCOCC.[Cl-].[Cl-].[Zn+2]>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH2:5][NH:15][CH3:14] |f:2.3,7.8.9,10.11|
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=C(C1)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
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Smiles
|
CO
|
Name
|
|
Quantity
|
3.142 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.402 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the resulting mixture stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 24 h
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Duration
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24 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 extracts were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow viscous liquid
|
Type
|
FILTRATION
|
Details
|
The resulting white 3,5-dichlorobenzyl-methylamine hydrochloride salt was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(CNC)C=C(C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 193.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |